Product packaging for (S)-lipoic acid(Cat. No.:CAS No. 1077-27-6)

(S)-lipoic acid

Cat. No.: B138379
CAS No.: 1077-27-6
M. Wt: 206.3 g/mol
InChI Key: AGBQKNBQESQNJD-ZETCQYMHSA-N
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Description

(S)-Lipoic Acid is the synthetic enantiomer of the naturally occurring cofactor, alpha-lipoic acid . Unlike the (R)-enantiomer, which is endogenously synthesized and bound to protein in mitochondrial enzyme complexes, the (S)-form is not produced naturally and offers distinct research applications . This compound is of significant interest in scientific studies for its role as a biochemical tool to investigate antioxidant mechanisms, cellular signaling, and metabolic pathways. Researchers utilize this compound to study its effects on glucose uptake and insulin sensitivity, with some evidence suggesting it may have a different, and sometimes inhibitory, effect compared to the (R)-form, providing a critical point of comparison in metabolic research . Its unique properties are also valuable in neuroscience, where it is used to model neuronal sensitivity and study calcium channel modulation . This high-purity product is intended for research purposes in a controlled laboratory environment. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human consumption purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14O2S2 B138379 (S)-lipoic acid CAS No. 1077-27-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[(3S)-dithiolan-3-yl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2S2/c9-8(10)4-2-1-3-7-5-6-11-12-7/h7H,1-6H2,(H,9,10)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGBQKNBQESQNJD-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSSC1CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CSS[C@H]1CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40904735
Record name (S)-Lipoic acid
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Molecular Weight

206.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name (S)-Lipoic acid
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Solubility

2.24e-01 g/L
Record name (S)-Lipoic acid
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CAS No.

1077-27-6
Record name (S)-Thioctic acid
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Record name (S)-Lipoic acid
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Record name (S)-Lipoic acid
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Record name (S)-alpha-Lipoic Acid
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Record name THIOCTIC ACID, (-)-
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Record name (S)-Lipoic acid
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Stereospecific Biosynthesis and Chemical Synthesis Methodologies for S Lipoic Acid

Enzymatic Pathways in Biological Systems

Biological systems exhibit remarkable stereospecificity, exclusively synthesizing and utilizing (R)-lipoic acid as an essential cofactor for key mitochondrial enzyme complexes. oregonstate.edu The de novo biosynthetic pathway does not produce free lipoic acid; instead, it assembles the molecule directly onto specific lysine (B10760008) residues of target proteins. wikipedia.orgasm.org This process begins with an eight-carbon fatty acid, octanoic acid, which is generated via the mitochondrial fatty acid synthesis (FASII) pathway. oregonstate.edunih.gov

The key steps involve two major enzymatic reactions:

Octanoyl Transfer: An octanoyltransferase enzyme transfers the octanoyl group from octanoyl-acyl carrier protein (ACP) to the ε-amino group of a specific lysine residue on a lipoyl domain of a carrier protein. asm.org In humans and yeast, this function is carried out by lipoyl(octanoyl) transferase 2 (LIPT2), which attaches the octanoyl moiety to the H protein of the glycine (B1666218) cleavage system (GCS). nih.gov In E. coli, the enzyme LipB performs this transfer. nih.gov

Sulfur Insertion: The final and most complex step is the insertion of two sulfur atoms at the C6 and C8 positions of the protein-bound octanoyl chain. This is catalyzed by lipoyl synthase (LIAS in humans, LipA in E. coli), a radical S-adenosylmethionine (SAM) enzyme that contains two iron-sulfur clusters. wikipedia.orgyoutube.com One cluster generates a radical to abstract hydrogen atoms from the octanoyl chain, while the second cluster is consumed in the reaction, donating its sulfur atoms to form the dithiolane ring. youtube.com

The stereochemistry of this process is precise. The sulfur insertion at the C6 position occurs with an inversion of configuration from the L-configuration of the precursor to the D-configuration (R-form) in the final lipoyl moiety. This enzymatic control ensures the exclusive production of the (R)-enantiomer in nature. acs.org

Table 1: Key Enzymes in the Biosynthesis of Protein-Bound (R)-Lipoic Acid

Enzyme (Human/Yeast)Enzyme (E. coli)Function
LIPT2LipBTransfers the octanoyl group from octanoyl-ACP to the lipoyl carrier protein.
LIASLipAA radical SAM enzyme that inserts two sulfur atoms at C6 and C8 of the octanoyl moiety, creating the dithiolane ring.
LIPT1-Transfers the completed lipoyl group from the glycine cleavage system H protein to other mitochondrial enzyme complexes.

Academic Approaches to Enantioselective Synthesis

Unlike the singular stereospecific outcome of biosynthesis, chemical synthesis provides diverse methodologies to obtain enantiomerically pure (S)-lipoic acid. These academic approaches can be broadly categorized into chiral resolution, chiral pool synthesis, and asymmetric synthesis using chiral auxiliaries or catalysts. rsc.orgnih.gov

Kinetic Resolution: This strategy involves the separation of a racemic mixture of lipoic acid or a precursor. In enzymatic kinetic resolution, lipases are commonly used to selectively catalyze a reaction on one enantiomer faster than the other. mdpi.com For instance, certain lipases preferentially catalyze the esterification of this compound, allowing the unreacted (R)-lipoic acid to be isolated with high enantiomeric purity. mdpi.comresearchgate.net Chemical kinetic resolution can also be employed, such as the Mn(III)-salen-catalyzed oxidative kinetic resolution of a racemic alcohol precursor, which can produce enantiomerically enriched intermediates for both (R)- and this compound synthesis. rsc.org

Chiral Pool Synthesis: This approach utilizes readily available, enantiomerically pure natural products as starting materials. ankara.edu.tr For the synthesis of this compound, a common starting material is S-2-hydroxysuccinic acid. nih.gov The synthesis involves converting the starting material through a series of chemical transformations into a key epoxide intermediate. This chiral epoxide then undergoes further reactions to build the carbon chain and introduce the sulfur atoms, preserving the initial stereochemistry to yield the final this compound product. nih.gov

Chiral Auxiliaries: In this method, an achiral substrate is temporarily bonded to a chiral molecule, known as a chiral auxiliary, which directs the stereochemistry of subsequent reactions. nih.gov A reported synthesis of this compound employed menthone as a recyclable chiral auxiliary. rsc.org The auxiliary controls the stereoselective alkylation of a dithiane intermediate, establishing the correct stereocenter. After the key stereocenter is set, the auxiliary is cleaved and can be recovered, yielding the chiral product. rsc.org

Asymmetric Catalysis: This powerful technique uses a small amount of a chiral catalyst to convert an achiral starting material into a chiral product with high enantioselectivity. uvic.ca The Sharpless asymmetric dihydroxylation and epoxidation reactions are notable examples applied to lipoic acid synthesis. rsc.orgresearchgate.netrsc.org For example, the asymmetric dihydroxylation of an unsaturated ester precursor using the AD-mix-β ligand can produce a diol that serves as a key intermediate for this compound. The choice of the chiral ligand (AD-mix-β vs. AD-mix-α) determines which enantiomer is formed. rsc.org

Table 2: Summary of Enantioselective Synthesis Methodologies for this compound

MethodologyPrincipleKey Reagents / Starting MaterialsOutcome
Enzymatic Kinetic ResolutionSeparation of a racemate via enantioselective enzyme-catalyzed reaction.Racemic lipoic acid, Lipase (e.g., from Aspergillus oryzae), Acyl donor. mdpi.comEnrichment of one enantiomer while the other is consumed.
Chiral Pool SynthesisUse of a naturally occurring chiral molecule as the starting material.S-2-hydroxysuccinic acid. nih.govSynthesis of this compound by transferring chirality from the starting material.
Chiral AuxiliaryTemporary use of a chiral molecule to direct stereochemistry.Menthone. rsc.orgStereocontrolled formation of the chiral center, followed by removal of the auxiliary.
Asymmetric CatalysisUse of a chiral catalyst to create a stereocenter from an achiral substrate.Achiral alkene precursor, Sharpless reagents (e.g., AD-mix-β). rsc.orgDirect formation of a chiral intermediate with high enantiomeric excess.

Advanced Mechanistic Investigations of S Lipoic Acid

Redox Modulatory Mechanisms

(S)-Lipoic acid (LA) and its reduced form, (S)-dihydrolipoic acid (DHLA), constitute a potent redox couple that plays a significant role in modulating the cellular redox environment. mdpi.comif-pan.krakow.pl This pair's ability to participate in a wide range of redox reactions underlines their therapeutic potential. mdpi.comresearchgate.net

Direct Reactive Species Scavenging

Both the oxidized (this compound) and reduced ((S)-dihydrolipoic acid) forms of this compound exhibit direct antioxidant properties by quenching a variety of reactive oxygen species (ROS). mdpi.com While the reduced form, DHLA, is considered a more powerful antioxidant, both forms contribute to cellular protection. mdpi.comresearchgate.net

This compound has been shown to effectively scavenge highly reactive species such as hydroxyl radicals (•OH), hypochlorous acid (HOCl), and singlet oxygen (¹O₂). if-pan.krakow.plresearchgate.netpsu.edu Electron spin resonance studies have confirmed that this compound can completely suppress the oxidation of proteins by hydroxyl radicals. nih.gov The disulfide bond within the dithiolane ring is thought to be crucial for this hydroxyl radical quenching activity. nih.gov However, its reactivity with superoxide (B77818) radicals (O₂•⁻) and hydrogen peroxide (H₂O₂) is not significant. nih.gov

(S)-dihydrolipoic acid is an excellent scavenger of oxygen-centered radicals through a hydrogen transfer mechanism. researchgate.netfigshare.comacs.org It effectively scavenges hydroxyl radicals and hypochlorous acid. mdpi.comnih.gov Furthermore, DHLA is capable of scavenging peroxyl radicals in both lipid and aqueous environments. mdpi.com Theoretical studies suggest that in an aqueous environment, DHLA can become deprotonated, which enhances its scavenging activity, with its reaction rate constant with the hydroperoxyl radical (HOO•) approaching the diffusion limit. figshare.comacs.org

It is important to note that while both forms are direct antioxidants, any in vivo increase in radical scavenging activity from supplementation is likely to be transient due to rapid metabolism and elimination. oregonstate.eduoregonstate.edu

Table 1: Reactive Species Scavenged by this compound and (S)-Dihydrolipoic Acid

Reactive SpeciesThis compound (Oxidized Form)(S)-Dihydrolipoic Acid (Reduced Form)
Hydroxyl Radical (•OH)Yes if-pan.krakow.plpsu.eduYes psu.edunih.gov
Hypochlorous Acid (HOCl)Yes if-pan.krakow.plpsu.eduYes psu.edunih.gov
Singlet Oxygen (¹O₂)Yes if-pan.krakow.plresearchgate.netScavenging reported researchgate.net
Superoxide Radical (O₂•⁻)No significant reaction nih.govYes psu.edumedchemexpress.com
Hydrogen Peroxide (H₂O₂)Limited activity mdpi.comNo significant reaction nih.gov
Peroxyl Radical (ROO•)Not specifiedYes mdpi.compsu.edu
Trichloromethylperoxyl Radical (CCl₃O₂•)Yes nih.govYes nih.gov

Regeneration of Endogenous Antioxidants (e.g., Glutathione (B108866), Vitamins C and E)

(S)-dihydrolipoic acid is capable of regenerating ascorbic acid (vitamin C) from its oxidized form, dehydroascorbic acid. bu.edu.eg It also indirectly regenerates α-tocopherol (vitamin E) from the tocopheroxyl radical. mdpi.combu.edu.eg This regeneration of vitamin E has been demonstrated to occur in both lipophilic and hydrophilic environments. mdpi.com

Furthermore, this compound has been found to increase the intracellular levels of glutathione (GSH), a critical endogenous antioxidant. mdpi.comoregonstate.edu It achieves this by acting as a transcriptional inducer of genes involved in GSH synthesis and by increasing the availability of substrates required for its production. mdpi.com The LA/DHLA redox couple has a standard reduction potential of -0.32 V, which is lower than that of the glutathione/glutathione disulfide (GSH/GSSG) couple (-0.24 V), enabling DHLA to effectively reduce GSSG back to GSH. if-pan.krakow.pl

Metal Chelation Properties and Redox Implications

This compound and its reduced form, DHLA, possess metal-chelating properties, which contribute to their antioxidant effects by preventing the participation of transition metals in redox reactions that generate free radicals. mdpi.comif-pan.krakow.plmdpi.com

This compound can form stable complexes with several metal ions, including copper (Cu²⁺), zinc (Zn²⁺), lead (Pb²⁺), manganese (Mn²⁺), and arsenic (As³⁺). mdpi.compsu.edu It has also been shown to chelate ferrous ions (Fe²⁺). psu.edu This chelation activity can inhibit iron-dependent hydroxyl radical generation. nih.gov

(S)-dihydrolipoic acid chelates a range of metal ions, including ferric (Fe³⁺), cadmium (Cd²⁺), and mercuric (Hg²⁺) ions. mdpi.com By binding these redox-active metals, both LA and DHLA can reduce their ability to catalyze the formation of highly reactive oxygen species. mdpi.com

Thiol/Disulfide Exchange Reactions and Cellular Redox Environment Modulation

The LA/DHLA redox couple actively participates in thiol/disulfide exchange reactions, which are fundamental to modulating the cellular redox environment and protein function. The reversible conversion between the oxidized dithiolane ring of LA and the two thiol groups of DHLA allows it to interact with other thiol-containing molecules like glutathione and cysteine residues in proteins. if-pan.krakow.plresearchgate.net

DHLA can reduce disulfide bonds in proteins, thereby restoring their function if they have been oxidatively damaged. researchgate.net This ability to maintain protein thiols in their reduced state is a crucial aspect of its protective effects. researchgate.net The standard reduction potential of the LA/DHLA couple (-0.32 V) positions it to effectively interact with and influence the redox state of other cellular thiol/disulfide systems, such as the glutathione/glutathione disulfide couple. if-pan.krakow.pl

Pro-oxidant Effects under Specific Physiological Conditions

Despite its well-established antioxidant properties, (S)-dihydrolipoic acid can exhibit pro-oxidant effects under certain conditions. nih.gov This paradoxical behavior is primarily linked to its ability to reduce transition metal ions.

DHLA can reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). nih.gov The resulting Fe²⁺ can then participate in the Fenton reaction, which generates highly reactive hydroxyl radicals from hydrogen peroxide. This can lead to an acceleration of iron-dependent lipid peroxidation. nih.gov It has been observed that under specific circumstances, DHLA can hasten the loss of activity of certain enzymes, such as alpha-1-antiproteinase and creatine (B1669601) kinase, when exposed to sources of oxidative stress. nih.gov This pro-oxidant activity is thought to be due to both its iron-reducing capability and the potential generation of reactive sulfur-containing radicals. nih.gov

Cellular Signaling Pathway Modulation

Beyond its direct and indirect antioxidant functions, this compound influences cellular processes by modulating key signaling pathways involved in stress response and metabolism.

One of the most significant pathways affected by this compound is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. oregonstate.edumedchemexpress.com Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes. oregonstate.edu Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). In response to oxidative stress, this compound can induce the release of Nrf2 from Keap1, allowing it to translocate to the nucleus. oregonstate.edu Once in the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter regions of genes encoding for phase II detoxification enzymes and antioxidant proteins, such as γ-glutamylcysteine ligase (the rate-limiting enzyme in glutathione synthesis), thereby enhancing the cell's endogenous antioxidant capacity. oregonstate.edujst.go.jp

This compound has also been shown to influence other signaling pathways, including the ERK/Nrf2/HO-1 pathway, which is involved in the cellular response to oxidative stress. medchemexpress.com Additionally, it has been reported to have an impact on the nuclear factor-kappa B (NF-κB) signaling pathway, which plays a central role in inflammation. if-pan.krakow.pl By attenuating the activation of NF-κB, this compound can reduce the release of pro-inflammatory cytokines and free radicals. if-pan.krakow.pl

Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Activation

This compound (ALA) has been shown to activate the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) signaling pathway, a critical regulator of cellular antioxidant and detoxification responses. nih.gov Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (KEAP1), which facilitates its degradation. nih.gov Upon stimulation by oxidative stress or compounds like ALA, Nrf2 is released from KEAP1 and moves into the nucleus. nih.gov In the nucleus, it binds to antioxidant response elements (AREs) in the promoter regions of various genes, triggering the expression of phase II detoxification and antioxidant enzymes. nih.gov

One of the key target genes of Nrf2 is heme oxygenase-1 (HO-1). nih.gov Studies have demonstrated that ALA induces the nuclear translocation of Nrf2 and its binding to the ARE of the HO-1 gene. ahajournals.org This activation of the Nrf2/HO-1 pathway by ALA has been observed to reduce reactive oxygen species (ROS) levels and the expression of pro-inflammatory cytokines like interleukin-8 (IL-8) in certain cell types. nih.gov The mechanism of Nrf2 activation by ALA is thought to involve the modification of cysteine residues on KEAP1, which disrupts the Nrf2-KEAP1 interaction. nih.gov Research indicates that ALA-induced nuclear accumulation of Nrf2 is primarily due to new protein synthesis rather than the translocation of existing cytoplasmic Nrf2. capes.gov.br

Interestingly, the activation of Nrf2 by ALA can also occur through pathways involving other signaling molecules. For instance, the phosphatidylinositol 3-kinase (PI3K) pathway can modulate the dissociation of Nrf2 from Keap1. plos.org Furthermore, in some cellular contexts, the transcription factor c-Jun, along with Nrf2, has been shown to bind to the enhancer element of genes like glutathione S-transferase P (GSTP), leading to their upregulation. researchgate.net

Table 1: Research Findings on this compound and Nrf2 Activation

FindingCell/Animal ModelReference
ALA activates the Nrf2/HO-1 pathway, reducing ROS and IL-8 expression.Helicobacter pylori-infected gastric epithelial cells nih.gov
ALA stimulates Nrf2 activation and binding to the human HO-1 ARE.THP-1 human monocytic cells ahajournals.org
ALA-induced Nrf2 nuclear accumulation is from de novo protein synthesis.HepG2 cells capes.gov.br
PI3K pathway modulates Nrf2 dissociation from Keap1.Rat myocardial ischemia/reperfusion model plos.org
ALA upregulates GSTP expression through c-Jun and Nrf2 activation.Rat Clone 9 liver cells researchgate.net

Nuclear Factor-kappa B (NF-κB) Inhibition

This compound has been demonstrated to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation. nih.govnih.govmdpi.com This anti-inflammatory effect is achieved by modulating specific steps in the NF-κB activation cascade. nih.govnih.gov

One of the primary mechanisms by which ALA inhibits NF-κB is by preventing the degradation of the inhibitor of kappa B alpha (IκBα). nih.gov In response to inflammatory stimuli like tumor necrosis factor-alpha (TNFα), IκBα is typically phosphorylated by the IκB kinase (IKK) complex, leading to its degradation and the subsequent release and nuclear translocation of NF-κB. nih.gov Research has shown that ALA can inhibit the activity of IKK2 (IKKβ), a crucial component of the IKK complex. nih.govresearchgate.net This inhibition of IKK2 prevents IκBα phosphorylation and degradation, thereby keeping NF-κB inactive in the cytoplasm. nih.gov

Notably, the inhibitory effect of ALA on NF-κB activation appears to be independent of its antioxidant function. nih.govnih.gov Studies have shown that while other antioxidants did not prevent TNFα-induced IκBα degradation, ALA effectively did so. nih.govnih.gov Furthermore, while ALA can activate the PI3K/Akt pathway in some cells, the inhibition of this pathway does not block the inhibitory effect of ALA on NF-κB, suggesting that these are separate mechanisms. nih.govnih.gov

The inhibition of NF-κB by ALA has been linked to a reduction in the expression of various pro-inflammatory mediators. For example, ALA has been shown to suppress the expression of vascular cell adhesion molecule-1 (VCAM-1) and cyclooxygenase-2 (COX-2) in human umbilical vein endothelial cells (HUVECs). nih.govnih.gov In other models, ALA has been found to reduce the expression of inflammatory factors such as TNF-α, IL-6, and IL-1β. nih.govmdpi.com

AMP-Activated Protein Kinase (AMPK) Pathway Activation

This compound is a known activator of the AMP-activated protein kinase (AMPK) pathway, a central regulator of cellular energy metabolism. dovepress.comresearchgate.net The activation of AMPK by ALA has been observed in various tissues, including skeletal muscle, heart, and endothelium. dovepress.com This activation plays a significant role in improving glucose and lipid metabolism. dovepress.comnih.gov

The primary mechanism by which ALA activates AMPK involves the phosphorylation of the catalytic α-subunit at threonine 172 (Thr172). dovepress.comresearchgate.net This phosphorylation is mediated by upstream kinases. Research has identified Calcium/calmodulin-dependent protein kinase kinase β (CaMKKβ) as a key upstream kinase in the ALA-induced activation of AMPK. dovepress.com The use of a selective inhibitor of CaMKKβ, STO-609, was shown to prevent the activation of AMPK by ALA. dovepress.com

Once activated, AMPK phosphorylates downstream targets to regulate metabolic pathways. A key target is acetyl-CoA carboxylase (ACC), an enzyme involved in fatty acid synthesis. researchgate.net AMPK phosphorylates and inactivates ACC, leading to a decrease in fatty acid synthesis and an increase in fatty acid oxidation. researchgate.netnih.gov

The activation of AMPK by ALA has been linked to several beneficial metabolic effects. In skeletal muscle, it stimulates glucose uptake and fatty acid oxidation. nih.gov In the liver, it inhibits lipogenesis, contributing to a reduction in hepatic steatosis. nih.gov In adipocytes, AMPK activation suppresses lipogenesis. nih.gov Interestingly, while ALA activates AMPK in peripheral tissues, it has been shown to inhibit AMPK signaling in the hypothalamus, which may contribute to a reduction in food intake. dovepress.com

Table 2: Research Findings on this compound and AMPK Activation

FindingCell/Animal ModelReference
ALA activates AMPK through CaMKKβ-mediated phosphorylation of Thr172.Not specified dovepress.com
ALA increases AMPK activity and subsequent phosphorylation of ACC.C2C12 myotubes researchgate.net
ALA-mediated AMPK activation improves glucose and lipid metabolism.Various animal models nih.gov
ALA activates AMPK in skeletal muscle, heart, and endothelium.Not specified dovepress.com
ALA inhibits hypothalamic AMPK signaling.Not specified dovepress.com

Phosphatidylinositol 3-Kinase/Akt (PI3K/Akt) Signaling Modulation

This compound has been shown to modulate the phosphatidylinositol 3-kinase/Akt (PI3K/Akt) signaling pathway, which is crucial for cell growth, survival, and metabolism. nih.govmdpi.com The activation of this pathway by ALA has been observed in various cell types and is implicated in its protective effects against cellular stress and its insulin-mimetic properties. nih.govplos.orgnih.gov

ALA can stimulate the PI3K/Akt pathway, leading to the phosphorylation and activation of Akt. nih.govnih.gov Activated Akt, in turn, can phosphorylate a range of downstream targets, influencing diverse cellular processes. For instance, in the context of insulin (B600854) signaling, ALA has been found to enhance the tyrosine phosphorylation and activity of components like the insulin receptor, insulin receptor substrate-1 (IRS-1), and PI3K itself, ultimately leading to Akt activation. nih.gov This activation is associated with increased glucose uptake through the translocation of glucose transporters like GLUT4 to the cell membrane. nih.govplos.org

The modulation of the PI3K/Akt pathway by ALA also plays a role in cell survival. Studies have shown that ALA can protect cells from endoplasmic reticulum (ER) stress-induced cell death by activating the PI3K/Akt pathway. nih.gov This protective effect is associated with the modulation of cell death-related proteins, such as an increase in the anti-apoptotic protein Bcl-2 and a decrease in the pro-apoptotic protein Bax. nih.gov

Furthermore, the activation of the PI3K/Akt pathway by ALA has been linked to the activation of other signaling pathways. For example, the activation of PI3K/Akt can lead to the nuclear translocation of Nrf2, a key transcription factor in the antioxidant response. plos.org In some contexts, the activation of the PI3K/Akt pathway by ALA is part of a broader response to inflammatory stimuli, where it can contribute to the attenuation of inflammatory responses. jst.go.jp

c-Jun N-terminal Kinase (JNK)/Activating Protein-1 (AP-1) Pathway Modulation

This compound has been shown to modulate the c-Jun N-terminal kinase (JNK) and activating protein-1 (AP-1) signaling pathway, which is involved in cellular responses to stress, inflammation, and apoptosis. nih.govmdpi.comnih.gov The modulation of this pathway by ALA can be context-dependent, either inhibiting or activating JNK signaling depending on the cellular environment and age. nih.gov

In models of aging and neurodegeneration, ALA has been observed to restore the balance of Akt/JNK signaling. nih.gov For example, in the brain cortex of aged rats, where JNK activation is increased, ALA treatment has been shown to decrease JNK phosphorylation. nih.gov This modulation is associated with improved brain energy metabolism and mitochondrial function. nih.govarizona.edu

Conversely, in other contexts, ALA can lead to the activation of the JNK pathway. For instance, treatment with dihydrolipoic acid (the reduced form of ALA) has been shown to inhibit the activation of JNK and its downstream target c-Jun, which in turn suppresses AP-1-mediated TNF-α expression. nih.govmdpi.com This suggests that ALA can attenuate inflammatory responses by downregulating the JNK/AP-1 pathway. nih.govmdpi.com

The AP-1 transcription factor, which is a downstream target of the JNK pathway, is also modulated by ALA. In some cell types, ALA has been shown to activate c-Jun, a component of the AP-1 complex, leading to the upregulation of genes containing AP-1 binding sites in their promoters. researchgate.net For example, the expression of the detoxification enzyme glutathione S-transferase P (GSTP) has been shown to be upregulated by ALA through the activation of both c-Jun and Nrf2. researchgate.net

Cyclic AMP (cAMP)/Protein Kinase A (PKA) Signaling Cascade

This compound has been shown to modulate the cyclic AMP (cAMP)/protein kinase A (PKA) signaling cascade, a pathway involved in regulating a wide range of cellular functions, including inflammation and immune responses. researchgate.netnih.gov The anti-inflammatory properties of ALA are, in part, mediated through the activation of this pathway. researchgate.netnih.govnih.gov

Research has demonstrated that ALA can stimulate the production of cAMP. researchgate.netnih.gov This increase in intracellular cAMP levels leads to the activation of PKA. nih.gov Activated PKA can then phosphorylate various downstream targets, leading to the modulation of cellular responses.

In the context of inflammation, the activation of the cAMP/PKA pathway by ALA has been shown to have several effects. It can lead to the inhibition of T-cell proliferation and activation. researchgate.netnih.gov For example, ALA has been found to reduce the secretion of pro-inflammatory cytokines such as interleukin-2 (B1167480) (IL-2), interferon-gamma (IFN-γ), IL-6, and IL-17. researchgate.netnih.govnih.gov The inhibition of IL-2 and IFN-γ production by ALA was blocked by a PKA inhibitor, confirming the role of PKA in mediating these effects. researchgate.netnih.govnih.gov

The mechanism by which the cAMP/PKA pathway mediates these anti-inflammatory effects involves the phosphorylation of downstream effectors. One such effector is the Src kinase Lck, which is involved in T-cell receptor signaling. nih.gov ALA treatment has been shown to increase the phosphorylation of Lck, which is an inhibitory modification. nih.gov Furthermore, oral administration of ALA has been shown to increase cAMP levels in peripheral blood mononuclear cells (PBMCs) in human subjects. researchgate.netnih.govnih.gov

Peroxisome Proliferator-Activated Receptors (PPARs) Modulation

This compound has been identified as a modulator of peroxisome proliferator-activated receptors (PPARs), a group of nuclear receptors that function as transcription factors regulating genes involved in metabolism and inflammation. frontiersin.orgresearchgate.net ALA has been shown to act as a dual agonist for PPARα and PPARγ. frontiersin.orgresearchgate.netjarcet.com

The activation of PPARs by ALA has significant implications for glucose and lipid metabolism. PPARα is a key regulator of fatty acid oxidation, and its activation by ALA can lead to an increase in the expression of genes involved in this process, such as carnitine palmitoyltransferase 1A and acetyl-CoA synthase. frontiersin.orgresearchgate.net PPARγ, on the other hand, is a master regulator of adipogenesis and is involved in insulin sensitization. frontiersin.orgjarcet.com ALA's activation of PPARγ can increase the expression of genes like fatty acid translocase/CD36, adipocyte fatty acid-binding protein, and lipoprotein lipase, which are important for lipid uptake and storage. frontiersin.orgresearchgate.net

Studies have shown that ALA can increase the mRNA expression of PPAR coactivator-1α (PGC-1α), which may contribute to improved glucose homeostasis. frontiersin.org Furthermore, ALA has been found to prevent hyperglycemia-induced reductions in PPARγ expression. frontiersin.org In experimental models of autoimmune encephalomyelitis, ALA has been shown to up-regulate endogenous PPARγ both centrally and peripherally, which is associated with an amelioration of the disease. nih.gov

An ester derivative of ALA has been synthesized and shown to have greater efficacy in activating both PPARα and PPARγ compared to ALA itself, suggesting that modifications to the ALA molecule could enhance its therapeutic potential as a PPAR agonist. jarcet.com

Protein S-nitrosylation Regulation and Enzyme Activity

This compound, the biologically active enantiomer of lipoic acid, plays a significant role in modulating protein S-nitrosylation, a reversible post-translational modification where a nitric oxide (NO) moiety is added to a cysteine thiol group. nih.govnih.gov This process is a key component of cellular signaling, but excessive S-nitrosylation under conditions of nitrosative stress can lead to detrimental effects on protein function and cellular energy metabolism. nih.govunl.edu

Research indicates that this compound can afford protection against nitrosative stress by regulating the levels of protein S-nitrosylation. nih.govunl.edu Specifically, it has been shown to facilitate the restoration of mitochondrial enzyme activity that is otherwise inhibited by S-nitrosylation. nih.govunl.edu Under conditions of nitrosative stress, critical enzymes involved in cellular energy production can become S-nitrosylated, leading to a decrease in their catalytic function and a subsequent deficiency in ATP. unl.edu

Studies have identified specific mitochondrial protein targets where this compound supplementation can reverse the inhibitory effects of S-nitrosylation. unl.edu For instance, the activity of subunit 1 of dihydrolipoyllysine succinyltransferase, a component of the α-ketoglutarate dehydrogenase complex, and a subunit of mitochondrial complex III were found to be partially inhibited by S-nitrosylation. nih.govunl.edu Treatment with alpha-lipoic acid led to a reduction in the S-nitrosylation of these enzymes and a partial restoration of their activities. nih.govunl.edu This suggests that a key antioxidant mechanism of this compound is its ability to decrease S-nitrosylation, thereby preserving mitochondrial function. nih.govunl.edu The inherent reactivity of the thiol groups in dihydrolipoic acid, the reduced form of lipoic acid, allows it to interact with and reduce S-nitrosothiols. kcl.ac.uk

Table 1: Effects of this compound on S-nitrosylated Enzymes

Enzyme/ComplexEffect of S-nitrosylationEffect of this compound SupplementationReference
Dihydrolipoyllysine succinyltransferase (of α-ketoglutarate dehydrogenase complex)Partial, reversible inhibition of activityPartial restoration of activity; reduced S-nitrosylation unl.edu, nih.gov
Mitochondrial Complex IIIPartial, reversible inhibition of activityPartial restoration of activity; reduced S-nitrosylation unl.edu, nih.gov

Other Relevant Transcription Factors and Signaling Molecules (e.g., SIRT1/LKB1, PGC-1α)

This compound also exerts its effects through the modulation of a network of interconnected transcription factors and signaling molecules, notably including sirtuin 1 (SIRT1), AMP-activated protein kinase (AMPK), liver kinase B1 (LKB1), and peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α). This signaling cascade is central to cellular energy homeostasis, mitochondrial biogenesis, and the response to metabolic stress.

R-(+)-lipoic acid has been demonstrated to enhance mitochondrial biogenesis by activating the AMPK-SIRT1-PGC-1α pathway. nih.gov SIRT1, a NAD+-dependent deacetylase, can deacetylate and thereby activate PGC-1α, a master regulator of mitochondrial gene expression and biogenesis. ijbs.com Research has shown that alpha-lipoic acid treatment can upregulate the expression of SIRT1, which in turn leads to an increase in PGC-1α activity. nih.gov This activation of the SIRT1/PGC-1α axis is a key mechanism by which this compound can improve mitochondrial function and protect against oxidative damage. nih.gov

Furthermore, the activation of SIRT1 by this compound is linked to the upstream kinase LKB1, which is a known activator of AMPK. frontiersin.orgresearchgate.net Alpha-lipoic acid has been shown to activate the SIRT1/LKB1 pathway in hepatocytes. researchgate.net The activation of AMPK by the LKB1-SIRT1 axis can then further potentiate the activity of PGC-1α, creating a positive feedback loop that enhances mitochondrial function and energy metabolism. frontiersin.org For example, in the context of age-related decline in brain energy metabolism, R-(+)-lipoic acid treatment was found to restore the balance of Akt/JNK signaling and enhance mitochondrial bioenergetics through the PGC-1α-driven mitochondrial biogenesis pathway. nih.gov

Table 2: Modulation of SIRT1/LKB1/PGC-1α Pathway by this compound

MoleculeEffect of this compoundDownstream ConsequencesReference
SIRT1 Upregulation of expression and activityDeacetylation and activation of PGC-1α nih.gov, ijbs.com
LKB1 Activation (in conjunction with SIRT1)Activation of AMPK frontiersin.org, researchgate.net
PGC-1α Increased expression and deacetylation (activation)Enhanced mitochondrial biogenesis and bioenergetics nih.gov, nih.gov

Research on S Lipoic Acid S Impact on Mitochondrial Bioenergetics and Dynamics

Regulation of Mitochondrial Enzyme Activity

(S)-lipoic acid is an essential cofactor for several crucial mitochondrial enzyme complexes, most notably the Pyruvate (B1213749) Dehydrogenase Complex (PDC) and the α-Ketoglutarate Dehydrogenase Complex (KGDHC). nih.govmdpi.cominnovareacademics.innih.govoregonstate.edu These complexes are pivotal in cellular energy metabolism.

The Pyruvate Dehydrogenase Complex facilitates the conversion of pyruvate into acetyl-CoA, a primary substrate for the citric acid cycle. nih.govpreprints.org this compound, in its R-enantiomer form, is covalently bound to the E2 component (dihydrolipoamide acetyltransferase) of PDC, where it acts as a carrier for the acetyl group. nih.govoregonstate.edutandfonline.com Research indicates that R-lipoic acid can enhance PDC activity by inhibiting the pyruvate dehydrogenase kinase (PDK) isoenzymes. tandfonline.compurebio.co.ukresearchgate.netresearchgate.net PDKs normally phosphorylate and inactivate PDC; by inhibiting PDKs, R-lipoic acid promotes a more active, dephosphorylated state of the complex, thereby increasing the flux of pyruvate into the Krebs cycle. tandfonline.comresearchgate.netresearchgate.net

The α-Ketoglutarate Dehydrogenase Complex is another key regulatory point in the citric acid cycle, catalyzing the conversion of α-ketoglutarate to succinyl-CoA. mdpi.cominnovareacademics.inmdpi.com Similar to its role in PDC, this compound serves as a cofactor for the E2 subunit (dihydrolipoamide succinyltransferase) of KGDHC. nih.govmdpi.come-century.us The activity of KGDHC is susceptible to oxidative stress, and the lipoic acid moiety can be a target of reactive oxygen species (ROS). mdpi.come-century.us However, studies have shown that glutathionylation of the lipoic acid on the E2 subunit can protect the enzyme from irreversible oxidative damage. e-century.usresearchgate.netmdpi.com

Table 1: Effect of this compound on Mitochondrial Enzyme Complexes

Enzyme Complex Role of this compound Observed Effect References
Pyruvate Dehydrogenase Complex (PDC) Essential cofactor for the E2 subunit; Carrier of the acetyl group. Inhibits Pyruvate Dehydrogenase Kinase (PDK), leading to increased PDC activity. tandfonline.compurebio.co.ukresearchgate.netresearchgate.net
α-Ketoglutarate Dehydrogenase Complex (KGDHC) Essential cofactor for the E2 subunit. Susceptible to oxidative modification, but can be protected by glutathionylation. nih.govmdpi.come-century.usresearchgate.netmdpi.com

Influence on Mitochondrial Membrane Potential and ATP Production

The mitochondrial membrane potential (MMP) is a critical indicator of mitochondrial health and is essential for the production of adenosine (B11128) triphosphate (ATP) through oxidative phosphorylation. nih.gov Research has demonstrated that this compound can positively influence both MMP and ATP synthesis.

Studies using various cell models have shown that treatment with α-lipoic acid can restore or increase the mitochondrial membrane potential. researchgate.netnih.govresearchgate.netscienceopen.comnih.gov For instance, in a cellular model of Alzheimer's disease, α-lipoic acid treatment led to elevated MMP levels. nih.govnih.gov Similarly, in hepatocytes from aged rats, α-lipoic acid supplementation improved the average MMP to levels comparable to those in young rats. nih.gov This restoration of MMP is crucial, as a loss of this potential is often associated with mitochondrial dysfunction and cellular damage. scienceopen.complos.org

The enhancement of MMP by this compound is directly linked to an increase in ATP production. nih.govnih.gov By improving the function of the respiratory chain complexes, this compound facilitates a more efficient proton pumping process, which in turn drives ATP synthase to produce more ATP. nih.govnih.govunc.edu In SH-SY5Y cells, incubation with α-lipoic acid resulted in a significant increase in ATP levels. nih.govnih.gov This boost in cellular energy can help to counteract the metabolic deficits seen in various pathological conditions. researchgate.netnih.gov

Table 2: Impact of this compound on Mitochondrial Bioenergetic Parameters

Parameter Effect of this compound Cell/Animal Model References
Mitochondrial Membrane Potential (MMP) Increased/Restored SH-SY5Y cells, Aged rat hepatocytes, RGC-5 cells nih.govresearchgate.netnih.govresearchgate.netscienceopen.comnih.govnih.gov
ATP Production Increased SH-SY5Y cells, Primary aortic endothelial cells nih.govnih.govunc.edu

Modulation of Mitochondrial Respiration Chain Complex Activities

Research has shown that α-lipoic acid can increase the activity of multiple respiratory chain complexes. In a cellular model of Alzheimer's disease, α-lipoic acid treatment significantly increased the activities of different ETC complexes. nih.govnih.govresearchgate.net Another study on mitochondria from the hearts of old rats found improved activity of complexes I and IV after α-lipoic acid administration. uni-giessen.de In endotoxemic rats, a single dose of α-lipoic acid led to an improvement in the activities of complexes I, II, and IV. nih.gov

This enhancement of complex activities leads to increased oxygen consumption and more efficient electron transport, which underpins the observed increases in mitochondrial membrane potential and ATP production. researchgate.netuni-giessen.de

Table 3: Effects of this compound on Mitochondrial Respiratory Chain Complexes

Complex Effect of this compound Experimental Model References
Complex I (NADH dehydrogenase) Increased activity Endotoxemic rats, Old rat hearts nih.govuni-giessen.de
Complex II (Succinate dehydrogenase) Increased activity Endotoxemic rats nih.gov
Complex IV (Cytochrome c oxidase) Increased activity Endotoxemic rats, Old rat hearts nih.govuni-giessen.de

Effects on Mitochondrial Reactive Oxygen Species Generation

Mitochondria are a primary source of reactive oxygen species (ROS), which are byproducts of cellular respiration. anu.edu.au While low levels of ROS are important for cell signaling, excessive production can lead to oxidative stress and cellular damage. researchgate.netnih.gov this compound and its reduced form, dihydrolipoic acid (DHLA), are potent antioxidants that can modulate mitochondrial ROS generation. mdpi.comnih.govjst.go.jpspandidos-publications.com

This compound can directly scavenge various ROS, including superoxide (B77818) radicals and hydroxyl radicals. jst.go.jpspandidos-publications.com Studies have demonstrated that α-lipoic acid treatment can significantly lower ROS levels in different cell lines. nih.govnih.gov For example, in PC12 cells, α-lipoic acid pretreatment inhibited the increase in intracellular ROS levels induced by the neurotoxin MPP+. spandidos-publications.com

Furthermore, this compound can indirectly reduce oxidative stress by regenerating other important antioxidants, such as glutathione (B108866) and vitamin C. mdpi.comoregonstate.edu It can also enhance the expression and activity of antioxidant enzymes like glutathione-S-transferase. jst.go.jp By mitigating mitochondrial ROS production and bolstering the cell's antioxidant defenses, this compound helps to protect mitochondria and other cellular components from oxidative damage. nih.govjst.go.jpspandidos-publications.com

Table 4: Modulation of Mitochondrial Reactive Oxygen Species (ROS) by this compound

ROS Species Effect of this compound Mechanism References
Superoxide (O₂⁻) Scavenged Direct antioxidant activity jst.go.jp
Hydroxyl Radical (•OH) Scavenged Direct antioxidant activity jst.go.jp
General ROS Decreased levels Direct scavenging and enhancement of antioxidant defenses nih.govnih.govspandidos-publications.com

Impact on Mitochondrial Fusion and Fission Dynamics

Mitochondria are dynamic organelles that constantly undergo fusion and fission to maintain their health and function. nih.govbioscientifica.com An imbalance in these processes can lead to mitochondrial dysfunction. Recent research suggests that this compound can modulate mitochondrial dynamics, promoting a healthier mitochondrial network. researchgate.netnih.govmdpi.com

Studies have shown that α-lipoic acid can shift the balance towards mitochondrial fusion. In a cellular model of liver steatosis, α-lipoic acid treatment increased the expression of mitochondrial fusion genes, such as Mitofusin-1 (Mfn1) and Mitofusin-2 (Mfn2), while decreasing the expression of fission-related genes like Dynamin-related protein 1 (Drp1). researchgate.netnih.gov This resulted in a reduction of mitochondrial fragmentation. researchgate.netnih.govmdpi.com Another study using a rotenone-induced cell model of Parkinson's disease found that α-lipoic acid could significantly elevate the reduced expression of the fusion gene mfn1. researchgate.net

By promoting fusion and inhibiting excessive fission, this compound helps to maintain mitochondrial integrity and function, which is crucial for cellular homeostasis. nih.govresearchgate.net

Table 5: Influence of this compound on Mitochondrial Dynamics

Process Key Proteins Effect of this compound Experimental Model References
Mitochondrial Fusion Mfn1, Mfn2 Increased expression HepG2 cells, SH-SY5Y cells researchgate.netnih.govresearchgate.net
Mitochondrial Fission Drp1 Decreased expression HepG2 cells researchgate.netnih.gov

Investigations into S Lipoic Acid S Anti Inflammatory Mechanisms

Cytokine and Chemokine Expression Modulation (e.g., TNF-α, IL-6, IL-1β, IL-17)

(S)-Lipoic acid has been demonstrated to significantly modulate the expression of key pro-inflammatory cytokines and chemokines. mdpi.comnih.gov Research indicates that it can suppress the production of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), interleukin-1β (IL-1β), and interleukin-17 (IL-17). mdpi.comnih.govnih.govmdpi.com The underlying mechanism for this modulation often involves the inhibition of critical signaling pathways, such as the nuclear factor-κB (NF-κB) and c-Jun N-terminal kinase (JNK)/activator protein-1 (AP-1) pathways, which are pivotal in transcribing pro-inflammatory genes. mdpi.com

In various experimental models, treatment with lipoic acid has led to a marked reduction in the levels of these inflammatory mediators. For instance, in a study involving T-cell enriched peripheral blood mononuclear cells (PBMCs), lipoic acid dose-dependently reduced the secretion of IL-6 and IL-17. nih.govplos.org Specifically, at concentrations of 50 µg/ml and 100 µg/ml, it lowered IL-6 levels by 19% and 34%, and IL-17 levels by 35% and 50%, respectively. nih.gov Furthermore, in animal models of neuroinflammation, this compound has been shown to reverse the increased expression of IL-1β. mdpi.com

Table 1: Effect of this compound on Pro-inflammatory Cytokine Production

Cytokine Model System Observed Effect Reference
TNF-α Hepatic inflammation models, neuroinflammation models Reduction in expression mdpi.commdpi.com
IL-6 T-cell enriched PBMCs, multiple sclerosis patient trial Significant reduction in secretion nih.govnih.gov
IL-1β Neuroinflammation models, sepsis-induced acute kidney injury Reduction in expression nih.govmdpi.commdpi.com
IL-17 T-cell enriched PBMCs, multiple sclerosis patient trial Significant reduction in production nih.govnih.gov

Leukocyte and T-cell Activation/Proliferation Inhibition

A key aspect of the anti-inflammatory action of this compound is its ability to inhibit the activation and proliferation of immune cells, particularly leukocytes and T-cells. nih.gov Studies have shown that lipoic acid can suppress T-cell proliferation by as much as 90%. nih.gov This inhibitory effect is also reflected in the reduced secretion of interleukin-2 (B1167480) (IL-2), a cytokine crucial for T-cell activation, which was found to be decreased by 50%. nih.gov

The mechanism behind this inhibition appears to be linked to the cyclic AMP (cAMP) and protein kinase A (PKA) signaling pathway. nih.govplos.org Lipoic acid has been observed to increase intracellular cAMP levels in T-lymphocytes. nih.govresearchgate.net The activation of the cAMP/PKA pathway is a known inhibitor of T-cell activation and proliferation. nih.gov By elevating cAMP, this compound can effectively dampen the inflammatory response mediated by these immune cells.

Table 2: Inhibitory Effects of this compound on T-cell Function

Parameter Method of Measurement Observed Inhibition Reference
T-cell Proliferation ³H-thymidine incorporation 90% inhibition nih.gov
T-cell Activation IL-2 secretion 50% reduction nih.gov

Endothelial Cell Adhesion Molecule Regulation (e.g., ICAM-1, VCAM-1)

The migration of leukocytes from the bloodstream into tissues is a critical step in the inflammatory cascade, and this process is mediated by the expression of adhesion molecules on the surface of endothelial cells. This compound has been found to regulate the expression of these molecules, specifically intercellular adhesion molecule-1 (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1). nih.govtandfonline.com

In studies using cultured brain endothelial cells stimulated with TNF-α, lipoic acid inhibited the upregulation of both ICAM-1 and VCAM-1 in a dose-dependent manner. nih.gov This effect has also been observed in vivo in animal models of autoimmune encephalomyelitis, where administration of lipoic acid led to a marked reduction in the expression of ICAM-1 and VCAM-1 in the spinal cord. nih.gov This downregulation of adhesion molecules contributes to the anti-inflammatory effects of this compound by impeding the infiltration of inflammatory cells into tissues. nih.govnih.gov A pilot study in multiple sclerosis patients also noted that oral lipoic acid could reduce serum levels of soluble ICAM-1 (sICAM-1). psu.edu

Table 3: Regulation of Endothelial Adhesion Molecules by this compound

Adhesion Molecule Experimental Model Effect of this compound Reference
ICAM-1 TNF-α stimulated brain endothelial cells, EAE animal model Inhibition of upregulation, Reduced expression nih.gov
VCAM-1 TNF-α stimulated brain endothelial cells, EAE animal model, AGE-stimulated endothelial cells Inhibition of upregulation, Reduced expression nih.govnih.gov

Nitric Oxide Production and Reactive Nitrogen Species Regulation

This compound and its reduced form, dihydrolipoic acid (DHLA), play a role in regulating nitric oxide (NO) production and mitigating the effects of reactive nitrogen species (RNS). ptfarm.ploregonstate.edu Excess production of NO by inducible nitric oxide synthase (iNOS) can lead to nitrosative stress and contribute to inflammation. ptfarm.pl Research has shown that lipoic acid can down-regulate the expression of iNOS, thereby reducing the production of inflammatory NO. tandfonline.comptfarm.pl

Furthermore, both this compound and DHLA are capable of scavenging RNS. oregonstate.edu This direct quenching activity helps to protect cells from the damaging effects of nitrosative stress. nih.gov For instance, this compound has been shown to protect mitochondrial enzymes from S-nitrosylation-induced inhibition under conditions of excess NO. nih.gov In macrophages, the synthesis of lipoic acid has been linked to a limitation in the production of bactericidal RNS. researchgate.netasm.orgnih.gov

Neuroprotective and Neurological Research Involving S Lipoic Acid

Amelioration of Neuronal Apoptosis and Cell Death Pathways

(S)-Lipoic acid, often studied as part of the racemic mixture of alpha-lipoic acid (ALA), has demonstrated the ability to mitigate neuronal apoptosis, a form of programmed cell death crucial in the pathology of neurodegenerative diseases. Research indicates that ALA can protect neuronal cells from apoptosis induced by various toxins and oxidative stress.

In a study using a Parkinson's disease model, ALA treatment was found to reduce cell apoptosis in MPP+-induced PC12 cells. spandidos-publications.com This anti-apoptotic effect was confirmed by Hoechst 33342 staining, which showed a significant decrease in the percentage of apoptotic cells after ALA administration. spandidos-publications.com Specifically, while MPP+ treatment led to 61% apoptotic cells, pre-treatment with ALA reduced this to 33%. spandidos-publications.com

The mechanisms underlying this protection involve the regulation of key apoptotic proteins. For instance, ALA has been shown to suppress the up-regulation of the pro-apoptotic protein Bax and the down-regulation of the anti-apoptotic proteins Bcl-2 and Bcl-xL in response to oxidative stress in human dopaminergic neuronal cells. kijob.or.kr In a rat model of Parkinson's disease, lipoic acid treatment significantly reduced the mRNA expression of caspase-3 and Bax, while increasing the expression of Bcl-2. ajol.info This modulation of the Bcl-2 family of proteins shifts the balance towards cell survival. kijob.or.krajol.infodovepress.com

Furthermore, ALA has been observed to inhibit neuronal apoptosis by influencing upstream signaling pathways. One such pathway is the p53-dependent apoptotic pathway. spandidos-publications.comspandidos-publications.com By repressing the p53 protein, ALA can upregulate the DNA repair protein PCNA, thereby protecting dopaminergic neurons from neurotoxicity. spandidos-publications.com Additionally, ALA has been shown to attenuate traumatic brain injury-induced neuronal apoptosis by up-regulating the Nrf2 signaling pathway. researchgate.net

Table 1: Effects of this compound (as part of ALA) on Neuronal Apoptosis
Model SystemKey FindingsReference
MPP+-induced PC12 cells (Parkinson's model)Reduced the percentage of apoptotic cells from 61% to 33%. spandidos-publications.com
Hydrogen peroxide-induced SH-SY5Y cellsSuppressed Bax up-regulation and Bcl-2/Bcl-xL down-regulation. kijob.or.kr
Rat model of Parkinson's diseaseDecreased mRNA of caspase-3 and Bax; increased Bcl-2. ajol.info
Traumatic brain injury modelAlleviated neuron cell apoptosis via up-regulation of Nrf2 pathway. researchgate.net

Enhancement of Cholinergic and Cognitive Functions

Research suggests that alpha-lipoic acid (which includes the S-enantiomer) may have a beneficial impact on the cholinergic system and cognitive functions, which are often impaired in neurodegenerative diseases like Alzheimer's disease.

In an experimental rat model of dementia induced by scopolamine, a substance that blocks cholinergic receptors, administration of lipoic acid was shown to have a neuroprotective effect. uctm.edu This effect was associated with a decrease in the activity of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine (B1216132). uctm.edu By inhibiting AChE, lipoic acid can potentially increase the levels and duration of action of acetylcholine in the brain, which is crucial for learning and memory. The study correlated these biochemical changes with improvements in learning and memory as assessed by behavioral tasks. uctm.edu

Furthermore, studies in patients with Alzheimer's disease have explored the effects of ALA on cognitive decline. While some findings are controversial, there is evidence to suggest a positive impact. nih.gov For instance, ALA has been shown to improve insulin (B600854) sensitivity, and altered insulin signaling in the brain is linked to the accumulation of beta-amyloid, a hallmark of Alzheimer's disease. nih.gov By potentially improving insulin signaling pathways in the brain, ALA may help mitigate the cognitive decline associated with the disease. nih.gov

A study in aged dogs demonstrated that a diet enriched with a variety of antioxidants, including lipoic acid, led to rapid improvements in learning and prevented age-related cognitive decline. nih.gov In a rat model of Alzheimer's disease, lipoic acid was found to improve memory impairment. frontiersin.org

Modulation of Microglial and Astrocyte Activation

This compound, as a component of alpha-lipoic acid, plays a role in modulating the activation of microglia and astrocytes, the primary immune cells of the central nervous system. nih.govresearchgate.net Dysregulated activation of these cells contributes to neuroinflammation, a key factor in many neurodegenerative diseases. nih.govbmbreports.org

In models of neuroinflammation, ALA has been shown to suppress the activation of microglia and astrocytes. mdpi.comresearchgate.net For example, in a mouse model of dapsone-induced neuroinflammation, ALA treatment stimulated a protective microglial profile and reduced the reactivity of astrocytes, particularly in the hippocampus. researchgate.netmdpi.com

ALA can influence the polarization of microglia, shifting them from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype. nih.govresearchgate.netkjcls.org In lipopolysaccharide (LPS)-treated BV-2 microglial cells, ALA decreased the expression of genes associated with the M1 phenotype, such as IL-1β and ICAM1, while increasing the expression of genes responsible for the M2 phenotype, like MRC1 and ARG1. nih.govresearchgate.netnih.gov This shift helps to alleviate the neuroinflammatory response. nih.govnih.gov

The mechanism behind this modulation involves the inhibition of key inflammatory signaling pathways. ALA has been found to inhibit the phosphorylation of ERK and p38, and to suppress the nuclear factor kappa B (NF-κB) signaling pathway in activated microglia. nih.govresearchgate.netnih.gov Furthermore, ALA can suppress the activation of the NOD-like receptor pyrin domain containing 3 (NLRP3) inflammasome, a multiprotein complex involved in the innate immune response and the production of pro-inflammatory cytokines like IL-1β. nih.govresearchgate.netkjcls.orgnih.gov

By reducing the production of pro-inflammatory mediators such as tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), nitric oxide, and reactive oxygen species from activated microglia, ALA helps to protect neurons from damage. nih.govresearchgate.netbmbreports.orgnih.gov

Regulation of Iron Homeostasis and Oxidative Stress in Neurological Models

Disrupted iron homeostasis and the resulting oxidative stress are significant contributors to the pathology of several neurodegenerative diseases, including Parkinson's disease. frontiersin.orgnih.gov Alpha-lipoic acid, which contains the this compound enantiomer, has demonstrated a neuroprotective role by regulating iron metabolism and mitigating oxidative stress in neurological models. frontiersin.orgnih.gov

ALA acts as an iron chelator, meaning it can bind to excess iron and help to clear it from the brain. frontiersin.orgnih.govnih.gov In a Parkinson's disease model induced by 6-hydroxydopamine (6-OHDA), ALA was shown to attenuate iron accumulation both in vitro and in vivo. frontiersin.orgnih.gov This was achieved by antagonizing the 6-OHDA-induced upregulation of iron regulatory protein 2 (IRP2) and divalent metal transporter 1 (DMT1), both of which are involved in iron uptake. frontiersin.orgnih.gov

By reducing iron accumulation, ALA helps to decrease the levels of intracellular reactive oxygen species (ROS), a major cause of oxidative stress and neuronal damage. frontiersin.orgnih.govnih.govfrontiersin.org In PC12 cells exposed to 6-OHDA, ALA pre-treatment significantly eliminated the increase in ROS levels. frontiersin.org Similarly, in an in vitro model of iron overload in HMC3 microglia cells, ALA prevented cell apoptosis and ROS generation. nih.gov

The antioxidant properties of ALA also contribute to its neuroprotective effects. frontiersin.orgnih.govnih.gov It can scavenge free radicals and enhance the brain's own antioxidant defenses, such as by stimulating the synthesis of glutathione (B108866). frontiersin.orgnih.govnih.gov In a zebrafish model of iron overload, ALA treatment was able to reduce iron accumulation in the brain and decrease iron-mediated oxidative stress and inflammation. nih.gov

Table 2: this compound (as part of ALA) in Iron Homeostasis and Oxidative Stress
ModelKey FindingsReference
6-OHDA-induced Parkinson's disease model (in vitro & in vivo)Attenuated iron accumulation by downregulating IRP2 and DMT1; decreased ROS levels. frontiersin.orgnih.gov
Iron-overload model in HMC3 microglia cells (in vitro)Prevented cell apoptosis and ROS generation; regulated iron-related markers. nih.gov
Zebrafish model of iron overload (in vivo)Reduced iron accumulation in the brain; decreased oxidative stress and inflammation. nih.gov
Patients undergoing sevoflurane (B116992) anesthesiaSignificantly reduced oxidative stress markers (8-OHdG) and brain injury biomarkers (S100β, UCH-L1). frontiersin.org

Effects on Specific Ion Channels in Pain Pathways (e.g., CaV3.2 T-type Calcium Channels)

Alpha-lipoic acid has been shown to exert analgesic effects by modulating the activity of specific ion channels involved in pain signaling, particularly the CaV3.2 T-type calcium channels. jneurosci.orgnih.gov These channels are crucial for regulating neuronal excitability and are implicated in both acute and chronic pain states. jneurosci.org

Research has demonstrated that lipoic acid can selectively inhibit native CaV3.2 T-type calcium currents in sensory neurons. jneurosci.orgnih.gov This inhibition diminishes the excitability of these neurons, which are responsible for sensing pain. jneurosci.orgnih.gov In studies using acutely isolated rat sensory neurons, application of lipoic acid led to a reversible inhibition of T-currents. jneurosci.org

The mechanism of this inhibition involves the oxidation of specific thiol residues on the cytoplasmic face of the CaV3.2 channel. jneurosci.orgnih.gov This molecular action directly impacts the channel's function, leading to reduced calcium influx and consequently, decreased neuronal firing.

In vivo studies have further substantiated these findings. When lipoic acid was injected locally into the peripheral receptive fields of pain-sensing neurons in wild-type mice, it decreased their sensitivity to both noxious thermal and mechanical stimuli. jneurosci.orgnih.gov Importantly, this analgesic effect was absent in mice lacking the CaV3.2 channel, confirming that this specific ion channel is a key target for the pain-relieving properties of lipoic acid. jneurosci.orgnih.gov

Furthermore, in a rat model of postsurgical pain, systemic injections of ALA were found to significantly reduce evoked mechanical hyperalgesia. tandfonline.com Preemptive and repeated administration of ALA also effectively alleviated spontaneous postsurgical pain. tandfonline.com

Influence on Protein Expression and Pathways in Neurodegeneration (e.g., PCNA, p53, α-synuclein)

Alpha-lipoic acid has been shown to influence the expression of several key proteins and signaling pathways that are implicated in the processes of neurodegeneration.

PCNA and p53: In the context of Parkinson's disease models, ALA has been found to exert neuroprotective effects by modulating the p53 pathway and its downstream target, proliferating cell nuclear antigen (PCNA). spandidos-publications.comspandidos-publications.com PCNA is a critical protein involved in DNA repair, and its upregulation can help protect neurons from damage. spandidos-publications.com Studies have shown that in neuronal cells treated with the neurotoxin MPP+, which induces Parkinson's-like pathology, ALA treatment can increase the expression of PCNA. spandidos-publications.comspandidos-publications.com This upregulation of PCNA appears to be mediated by the repression of the p53 protein, a tumor suppressor that can also trigger apoptosis in response to cellular stress. spandidos-publications.comspandidos-publications.com By inhibiting p53, ALA promotes a cellular environment that favors DNA repair and survival over cell death. spandidos-publications.comspandidos-publications.com

α-synuclein: While direct studies on the effect of this compound on α-synuclein are limited, the broader antioxidant and anti-inflammatory properties of ALA are relevant to pathologies involving this protein. α-synuclein aggregation is a hallmark of Parkinson's disease and other synucleinopathies, and this process is known to be exacerbated by oxidative stress and neuroinflammation. By mitigating these factors, ALA may indirectly influence the pathological processes associated with α-synuclein.

Other Pathways: ALA has also been shown to activate the Nrf2 signaling pathway, which plays a crucial role in the cellular antioxidant response. researchgate.net Upregulation of Nrf2 and its downstream targets, such as heme oxygenase-1 (HO-1), can protect neurons from oxidative stress-induced apoptosis. researchgate.net In models of traumatic brain injury, ALA treatment has been shown to alleviate neuronal apoptosis by enhancing the Nrf2 pathway. researchgate.net Furthermore, in Alzheimer's disease models, ALA has been found to rescue neurocytotoxicity through the Wnt-β-catenin pathway. nih.gov

Studies in Models of Neurodegenerative Conditions (e.g., Alzheimer's Disease, Parkinson's Disease, Multiple Sclerosis)

Alpha-lipoic acid, encompassing the (S)-enantiomer, has been investigated in various models of neurodegenerative diseases, showing potential therapeutic benefits.

Alzheimer's Disease: In cellular models of Alzheimer's disease, ALA has been found to attenuate the toxicity induced by amyloid-beta (Aβ) peptides. nih.govuni-giessen.de It can reduce Aβ-induced apoptosis, decrease reactive oxygen species levels, and rescue neurocytotoxicity by modulating pathways such as the Wnt-β-catenin pathway. nih.gov In aged mice overexpressing the amyloid precursor protein, ALA has been shown to improve learning and memory. frontiersin.org Clinical studies in patients with Alzheimer's have suggested that ALA may help to slow cognitive decline. mdpi.com

Parkinson's Disease: In both in vitro and in vivo models of Parkinson's disease, ALA has demonstrated significant neuroprotective effects. spandidos-publications.comajol.infofrontiersin.orgnih.gov It can protect dopaminergic neurons from neurotoxin-induced damage by reducing oxidative stress, regulating iron homeostasis, and inhibiting apoptosis. spandidos-publications.comajol.infofrontiersin.orgnih.gov The mechanisms involve modulating pathways like p53/PCNA and the ERK signaling pathway. spandidos-publications.comajol.info

Multiple Sclerosis: Lipoic acid has shown promise in models of multiple sclerosis (MS) and in clinical trials. mdpi.compsu.edumstrust.org.uknih.gov In the experimental autoimmune encephalomyelitis (EAE) animal model of MS, LA has been shown to suppress the disease by inhibiting the migration of T-cells into the central nervous system, partly by inhibiting the activity of matrix metalloproteinase-9 (MMP-9). psu.edu Clinical trials in MS patients have indicated that oral ALA is well-tolerated and may reduce the levels of serum MMP-9 and soluble intercellular adhesion molecule-1 (sICAM-1), which are involved in the inflammatory process. psu.edu A phase II study in secondary progressive MS found that lipoic acid treatment was associated with a reduction in brain volume loss over two years. mstrust.org.uk A systematic review and meta-analysis of randomized controlled trials suggested that ALA treatment can reduce disability as measured by the Expanded Disability Status Scale (EDSS). mdpi.com The ongoing OCTOPUS trial is further investigating the potential of R/S alpha-lipoic acid in progressive MS. neurologylive.com

Table 3: this compound (as part of ALA) in Neurodegenerative Disease Models
Disease ModelKey FindingsReference
Alzheimer's Disease (cellular, animal)Attenuates Aβ toxicity, reduces apoptosis and oxidative stress, improves learning and memory. frontiersin.orgnih.govuni-giessen.de
Parkinson's Disease (cellular, animal)Protects dopaminergic neurons, reduces oxidative stress and iron accumulation, inhibits apoptosis. spandidos-publications.comajol.infofrontiersin.orgnih.gov
Multiple Sclerosis (animal, clinical)Suppresses EAE, reduces inflammatory markers (MMP-9, sICAM-1), may reduce brain atrophy and disability. mdpi.compsu.edumstrust.org.uknih.gov

Metabolic Regulation Research of S Lipoic Acid

Influence on Glucose Uptake and Insulin (B600854) Signaling Pathways

Research indicates that lipoic acid can mimic the effects of insulin by interacting with components of the insulin signaling pathway. hormones.gr In-vitro studies have shown that treatment of cells with alpha-lipoic acid (a mixture of R- and S-isomers) leads to the stimulation of glucose uptake. diabetesjournals.org This effect is linked to its ability to activate critical molecules within the insulin signaling cascade.

One of the primary mechanisms involves the phosphorylation of the insulin receptor and its substrates. Treatment with alpha-lipoic acid has been shown to increase the tyrosine phosphorylation of Insulin Receptor Substrate-1 (IRS-1). hormones.grnih.gov This initial step is crucial as it triggers a cascade of downstream signaling events. Following IRS-1 phosphorylation, the activity of phosphatidylinositol 3-kinase (PI3K) is enhanced. hormones.grdiabetesjournals.org The activation of PI3K subsequently leads to the activation of other mediators, including the protein kinase B (Akt). diabetesjournals.orgmdpi.com This cascade ultimately facilitates the movement of glucose transporters to the cell surface, thereby increasing glucose uptake into cells like adipocytes and skeletal muscle cells. hormones.grnih.gov

Studies have also explored the role of alpha-lipoic acid in the context of insulin resistance. In models of oxidative stress-induced insulin resistance in muscle cells, pretreatment with lipoic acid was found to protect the insulin signaling pathway. diabetesjournals.org Notably, in this context, both the (R) and (S) isomers of lipoic acid were reported to be equally effective. diabetesjournals.org

Key Signaling MoleculeEffect of Alpha-Lipoic Acid AdministrationResearch Context
Insulin Receptor Substrate-1 (IRS-1) Increased tyrosine phosphorylation3T3-L1 adipocytes hormones.grnih.gov
Phosphatidylinositol 3-Kinase (PI3K) Increased activity3T3-L1 adipocytes, L6 myotubes hormones.grdiabetesjournals.org
Protein Kinase B (Akt) Increased phosphorylation/activityL6 myotubes frontiersin.orgdiabetesjournals.org
p38 Mitogen-Activated Protein Kinase (MAPK) Increased kinase activityL6 myotubes researchgate.net

Regulation of Glucose Transporter (GLUT) Expression and Translocation

The stimulatory effect of lipoic acid on glucose uptake is directly tied to its influence on glucose transporters (GLUTs). Alpha-lipoic acid has been shown to induce a redistribution of GLUT1 and GLUT4 from intracellular storage compartments to the plasma membrane in both 3T3-L1 adipocytes and L6 muscle cells. hormones.grdiabetesjournals.org This translocation is a critical step, as it increases the number of functional transporters at the cell surface available to facilitate glucose entry.

The mechanism appears to be dependent on the insulin signaling pathway, as the inhibitor wortmannin, which blocks PI3K activity, was found to prevent the stimulation of glucose uptake by alpha-lipoic acid. diabetesjournals.org Beyond simply moving existing transporters, lipoic acid may also influence the expression of the GLUT4 gene. frontiersin.org Some studies suggest that the activation of AMP-activated protein kinase (AMPK) can increase the expression of the GLUT4 gene by enhancing the binding of the MEF-2 transcription factor to the gene's promoter region. frontiersin.org

While some studies suggest the R-enantiomer is more effective at improving insulin action, others have found that both isomers can be effective. diabetesjournals.orgphysiology.org For example, lipoic acid treatment has been shown to facilitate an increased presence of membrane-bound GLUT4 in rat brains, an effect that enhances the efficiency of glucose uptake into neurons. nih.gov

Glucose TransporterEffect of Alpha-Lipoic Acid AdministrationCell/Tissue Type
GLUT1 Translocation to plasma membrane3T3-L1 adipocytes, L6 muscle cells hormones.grdiabetesjournals.org
GLUT4 Translocation to plasma membrane3T3-L1 adipocytes, L6 muscle cells, rat brain hormones.grdiabetesjournals.orgnih.gov
GLUT4 Potential for increased gene expressionSkeletal muscle (via AMPK) frontiersin.org

Impact on Lipid Metabolism Pathways

Alpha-lipoic acid demonstrates significant effects on lipid metabolism, primarily through the modulation of key regulatory enzymes and signaling pathways. hogrefe.comimrpress.com One of the central molecules in this regulation is AMP-activated protein kinase (AMPK), a cellular energy sensor. frontiersin.org

In skeletal muscle, alpha-lipoic acid stimulates AMPK activity. frontiersin.org The activation of AMPK in muscle tissue has two major consequences for lipid metabolism: it phosphorylates and inactivates acetyl-CoA carboxylase (ACC), a rate-limiting enzyme in fatty acid synthesis. frontiersin.org This inactivation leads to a decrease in malonyl-CoA levels, which in turn reduces the inhibition of mitochondrial fatty acid oxidation, thereby increasing the breakdown of fats. frontiersin.org This action helps to reduce triglyceride accumulation in non-adipose tissues like skeletal muscle, which is a factor associated with insulin resistance. frontiersin.org

Conversely, in the hypothalamus, alpha-lipoic acid has been shown to decrease AMPK activity, which is associated with reduced food intake. hogrefe.commdpi.com In the liver, it may modulate the β-oxidation of fatty acids and decrease hepatic lipogenesis. hogrefe.com Research also indicates that lipoic acid can modulate the activity of peroxisome proliferator-activated receptors (PPARs), such as PPAR-alpha, which are crucial regulators of fatty acid metabolism. imrpress.com

Metabolic Process/EnzymeEffect of Alpha-Lipoic Acid AdministrationTissue/Organ
AMPK Activation IncreasedSkeletal Muscle frontiersin.orgmdpi.com
AMPK Activation DecreasedHypothalamus hogrefe.commdpi.com
Fatty Acid Oxidation IncreasedSkeletal Muscle, Liver frontiersin.orghogrefe.com
Fatty Acid Synthesis Decreased (via ACC inactivation)Skeletal Muscle frontiersin.org
Triglyceride Accumulation ReducedSkeletal Muscle frontiersin.org
PPAR-alpha/gamma Modulation ActivatedLiver (HepG2 cells) imrpress.com

Analytical Methodologies for S Lipoic Acid in Research Samples

Chromatographic Techniques (e.g., High-Performance Liquid Chromatography, Gas Chromatography)

Chromatographic methods are the cornerstone of (S)-lipoic acid analysis, offering high-resolution separation from potentially interfering substances. sci-hub.se High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominently used techniques. sci-hub.se

High-Performance Liquid Chromatography (HPLC) is widely employed for the analysis of this compound and its metabolites in biological fluids and pharmaceutical formulations. researchgate.netresearchgate.net HPLC methods often utilize reversed-phase columns, such as C8 or C18, for separation. researchgate.netresearchgate.netresearchgate.net Detection is commonly achieved using ultraviolet (UV), fluorescence, or electrochemical detectors. sci-hub.seresearchgate.net For enhanced sensitivity and specificity, HPLC is frequently coupled with mass spectrometry (LC-MS/MS). nih.govnih.gov Chiral HPLC methods have been developed to separate the (S)- and (R)-enantiomers of lipoic acid, which is critical for pharmacokinetic and stereospecific activity studies. mdpi.com These methods often employ chiral stationary phases.

A study detailing the simultaneous determination of R-α-lipoic acid and S-α-lipoic acid in rat plasma utilized a CHIRALPAK® IE C18 column with an isocratic mobile phase of acetonitrile (B52724) and 0.1% formic acid in water (52/48, v/v). ingentaconnect.com Another method for analyzing lipoic acid in human plasma involved a C18 column with a mobile phase of 50 mM disodium (B8443419) hydrogen phosphate (B84403), acetonitrile, and methanol (B129727) (50:30:20), with UV detection at 201 nm. researchgate.netresearchgate.netresearchgate.net

Gas Chromatography (GC) is another powerful technique, particularly for the analysis of total lipoic acid content after hydrolysis from its protein-bound forms. sci-hub.se Derivatization is typically required to increase the volatility and thermal stability of lipoic acid for GC analysis. nih.gov Common derivatization approaches include esterification of the carboxylic acid group. sci-hub.se Flame ionization detection (FID) and flame photometric detection (FPD), which is selective for sulfur-containing compounds, are frequently used. sci-hub.seacs.org Enantioselective GC, using chiral stationary phases, allows for the separation and quantification of the (S)- and (R)-enantiomers. google.comcapes.gov.br

One GC method for analyzing lipoic acid in biological samples involves base hydrolysis, followed by conversion to its S,S-diethoxycarbonyl methyl ester derivative, with detection using a flame photometric detector. nih.gov Another approach uses S,S-dibenzylmethyl esters for quantification. acs.org

Table 1: Examples of Chromatographic Conditions for Lipoic Acid Analysis This table is interactive. Users can sort and filter the data.

Technique Column Mobile Phase/Carrier Gas Derivatization Detector Application Reference(s)
HPLC CHIRALPAK® IE C18 (250 mm × 4.6 mm, 5 μm) Acetonitrile/0.1% formic acid water (52/48) None MS/MS Enantioselective analysis in rat plasma ingentaconnect.com
HPLC Hichrom RPB C18 (250 mm x 4.6 mm, 5 µm) 0.05 M formic acid:acetonitrile (40:60, v/v) None MS/MS Analysis in rat plasma researchgate.netnih.gov
HPLC Zorbax SB-C18 (100 mmx3.0mm, 3.5 µm) Acetonitrile/0.1% acetic acid (pH 4) (65:35, v/v) None ESI-MS Analysis in human plasma researchgate.net
HPLC C18 (150 mm) 50 mM disodium hydrogen phosphate:acetonitrile:methanol (50:30:20) None UV (201 nm) Analysis in human plasma researchgate.netresearchgate.netresearchgate.net
GC DB-210 capillary column - S,S-diethoxycarbonyl methyl ester FPD Analysis in biological samples nih.gov
GC Optically active columns - - - Determination of optical purity google.com
HPLC C8 column Acetonitrile/17 mmol/L aqueous acetic acid (92.5: 7.5, v/v) None APCI-MS Analysis of phytosterol-lipoic acid conjugates pan.olsztyn.pl
HPLC C18 Zoprax (15 cm, 5 µm) Acetonitrile: 0.1 M acetic acid (60:40, v/v), pH 2.5 None ELSD Analysis in pharmaceutical dosage forms ekb.eg

Spectrometric Methods (e.g., Mass Spectrometry, Nuclear Magnetic Resonance, Ultraviolet Spectroscopy, Fluorimetry)

Spectrometric methods are indispensable for both the quantification and structural elucidation of this compound.

Mass Spectrometry (MS) , especially when coupled with chromatographic techniques (LC-MS or GC-MS), provides high sensitivity and specificity for the detection of this compound. sci-hub.se Electrospray ionization (ESI) is a commonly used ionization technique for LC-MS analysis of lipoic acid. researchgate.netnih.gov Multiple reaction monitoring (MRM) mode in tandem mass spectrometry (MS/MS) enhances selectivity and allows for accurate quantification, even at low concentrations in complex biological matrices. nih.govnih.gov For instance, a sensitive LC-MS/MS method for lipoic acid in rat blood and brain achieved a lower limit of quantitation of 0.1 ng/mL. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for the structural characterization of this compound and its derivatives. nih.govdrugbank.comhmdb.cachemicalbook.comresearchgate.net Both ¹H and ¹³C NMR spectra provide detailed information about the molecular structure. mdpi.comrsc.org While not typically used for routine quantification in biological samples due to lower sensitivity compared to MS, NMR is invaluable for confirming the identity and purity of standards and in metabolism studies. acs.org

Ultraviolet (UV) Spectroscopy can be used for the detection of lipoic acid following HPLC separation. researchgate.net Lipoic acid exhibits a UV absorption maximum at approximately 330 nm in its oxidized form, though detection at lower wavelengths like 201 nm has also been reported for increased sensitivity in some HPLC methods. researchgate.netresearchgate.netresearchgate.net Spectrophotometric methods have also been developed for the quantification of lipoic acid in pharmaceutical preparations. core.ac.ukjrespharm.com

Fluorimetry offers high sensitivity for the determination of lipoic acid, often requiring a derivatization step to introduce a fluorescent tag. researchgate.netnih.gov For example, a method for the determination of lipoyllysine (protein-bound lipoic acid) involves enzymatic hydrolysis, reduction of the disulfide bond, and labeling with a fluorogenic reagent like ammonium (B1175870) 4-fluoro-2,1,3-benzoxadiazole-7-sulfonate (SBD-F). nih.gov This allows for detection at the picomole level. nih.gov

Electrochemical and Other Detection Techniques (e.g., Potentiometry, Voltammetry, Colorimetry, Capillary Electrophoresis)

Electrochemical methods provide a sensitive and often simpler alternative for the determination of this compound. nih.govresearchgate.net

Potentiometry , using ion-selective electrodes, has been explored for the determination of lipoate. core.ac.uknih.govVoltammetry , particularly at modified electrodes, has shown promise for the sensitive detection of lipoic acid. researchgate.netmdpi.com Techniques like differential pulse voltammetry at glassy carbon or boron-doped diamond electrodes can achieve low detection limits. nih.govresearchgate.net

Colorimetry represents a simpler, albeit less specific, method for lipoic acid quantification. One such method involves the reaction of lipoic acid with 2,6-dibromoquinone-4-chlorimide to produce a colored product that can be measured spectrophotometrically. acs.org

Capillary Electrophoresis (CE) is a high-efficiency separation technique that can be used for the analysis of this compound, including its chiral separation. sci-hub.senih.govresearchgate.net By using chiral selectors, such as cyclodextrins, in the background electrolyte, the (S)- and (R)-enantiomers of lipoic acid can be effectively resolved. nih.govresearchgate.netnih.govresearchgate.net For example, the use of trimethyl-β-cyclodextrin as a chiral selector in a phosphate buffer has been shown to successfully separate the enantiomers. nih.govresearchgate.net

Table 2: Overview of Non-Chromatographic Analytical Techniques for Lipoic Acid This table is interactive. Users can sort and filter the data.

Technique Category Specific Method Principle Application Reference(s)
Spectrometry Mass Spectrometry (MS/MS) Fragmentation of parent ion to specific product ions for selective detection. Highly sensitive and specific quantification in biological matrices. nih.govnih.gov
Spectrometry Nuclear Magnetic Resonance (NMR) Measures the magnetic properties of atomic nuclei. Structural elucidation and purity assessment. nih.govmdpi.comacs.org
Spectrometry Ultraviolet (UV) Spectroscopy Measures absorption of UV light by the analyte. Detection in HPLC; quantification in pharmaceuticals. researchgate.netcore.ac.uk
Spectrometry Fluorimetry Measures fluorescence after derivatization with a fluorophore. Highly sensitive determination, e.g., of lipoyllysine. nih.gov
Electrochemical Voltammetry Measures current as a function of applied potential. Sensitive determination in various samples. nih.govresearchgate.netmdpi.com
Electrochemical Potentiometry Measures potential at zero current. Determination using ion-selective electrodes. core.ac.uknih.gov
Other Colorimetry Reaction to form a colored compound measured by light absorption. Simpler quantification, e.g., in enzymatic assays. acs.org
Other Capillary Electrophoresis (CE) Separation based on electrophoretic mobility in a capillary. Chiral separation of (S)- and (R)-lipoic acid. nih.govresearchgate.netnih.govresearchgate.net

Sample Preparation Strategies for Biological Matrices (e.g., Deproteinization, Extraction, Hydrolysis)

The analysis of this compound in biological matrices such as plasma, urine, and tissues presents significant challenges due to the complexity of these samples and the fact that lipoic acid is often present at low concentrations and bound to proteins. researchgate.netnih.govlodz.pl Therefore, robust sample preparation is a critical first step.

Deproteinization is essential when analyzing samples like plasma to prevent proteins from interfering with the analytical system, such as by clogging HPLC columns. researchgate.net This is commonly achieved by precipitating proteins with organic solvents like acetonitrile or methanol, or with acids such as perchloric acid or trichloroacetic acid. researchgate.netresearchgate.netnih.govmdpi.com The precipitated protein is then removed by centrifugation. researchgate.netnih.gov

Extraction is used to isolate and concentrate this compound from the sample matrix. Liquid-liquid extraction (LLE) with solvents like ethyl acetate (B1210297) or diethyl ether is a common approach. sci-hub.senih.gov Solid-phase extraction (SPE) offers a more selective and cleaner extraction and is also widely used. researchgate.net

Hydrolysis is necessary for the determination of total lipoic acid, as a significant portion is covalently bound to proteins, primarily as lipoyllysine. sci-hub.senih.govacs.org Enzymatic hydrolysis, using proteases like pronase E and subtilisin A, is often preferred as it is milder and less likely to degrade lipoic acid compared to harsh acid or base hydrolysis. acs.orgnih.govnih.govacs.org However, acid or base hydrolysis is also used, though conditions must be carefully controlled to minimize decomposition of the analyte. sci-hub.senih.gov For instance, base hydrolysis with 2 M potassium hydroxide (B78521) has been employed. nih.gov Following hydrolysis, the liberated lipoic acid can be extracted and analyzed. nih.govacs.org

A typical workflow for total lipoic acid in a tissue sample might involve homogenization, enzymatic hydrolysis, reduction of the disulfide bond, derivatization, deproteinization with an acid/organic solvent mixture, and finally, analysis by HPLC. nih.govacs.org

Q & A

Q. How are statistical analyses designed to evaluate the efficacy of this compound in dietary interventions?

  • Methodological Answer: Factorial designs (e.g., 2 energy levels × 4 this compound concentrations) are used to assess interactions between variables. Data are analyzed using ANOVA with post-hoc tests (e.g., Duncan’s or Tukey’s). For example, SAS software is applied to model effects of energy and this compound on growth parameters in poultry studies, with the formula: Xijk=μ+αi+βj+αβij+eijkX_{ijk} = \mu + \alpha_i + \beta_j + \alpha\beta_{ij} + e_{ijk}

    where αi\alpha_i = energy effect, βj\beta_j = this compound effect, and αβij\alpha\beta_{ij} = interaction .

Q. What analytical techniques are validated for quantifying this compound in biological samples?

  • Methodological Answer: High-performance liquid chromatography with electrochemical detection (HPLC-ECD) is optimized for plasma analysis, achieving recovery rates >90% via liquid-liquid or solid-phase extraction . For metabolites, LC-MS/MS is preferred due to its sensitivity in detecting reduced forms (e.g., dihydrolipoic acid) .

Advanced Research Questions

Q. How do contradictory findings on this compound’s dual antioxidant/prooxidant roles inform experimental design?

  • Methodological Answer: In vitro studies using isolated mitochondria reveal that dihydrolipoic acid (DHLA) can stimulate superoxide production at high concentrations, necessitating dose-response analyses. Redox potential (-0.32 V) and cellular thiol status must be controlled to differentiate context-dependent effects . For in vivo studies, age and baseline oxidative stress levels (e.g., in aging endothelial dysfunction models) are critical variables .

Q. What novel delivery systems enhance the bioavailability of this compound in preclinical studies?

  • Methodological Answer: Nano-encapsulation using polyoxyethylene stearyl ether and MgCO₃ shells produces stable 10 nm spherical particles with >95% encapsulation efficiency, verified via DLS and TEM . This method avoids high-energy homogenization and improves solubility compared to chitosan or vitamin-based complexes .

How can PICO(T) frameworks refine clinical research questions on this compound’s role in diabetic neuropathy?

  • Methodological Answer:
    • Population : Patients with chemotherapy-induced neuropathy.
    • Intervention : this compound (600 mg/day).
    • Comparison : Placebo or standard care.
    • Outcome : Nerve conduction velocity, frataxin expression.
    • Time : 12-week intervention. Systematic reviews emphasize prioritizing databases like PubMed and EMBASE for filtered evidence (e.g., meta-analyses on oxidative stress biomarkers) .

Data Contradiction and Mechanistic Analysis

Q. How do researchers address discrepancies in this compound’s effects on inflammatory cytokines?

  • Methodological Answer: In methotrexate-induced liver injury models, this compound reduces IL-1β to baseline levels, but variability arises from tissue-specific cytokine kinetics. Multiplex assays (e.g., Luminex) are recommended to quantify panels of cytokines (e.g., TNF-α, IL-6) alongside lipid peroxidation markers (e.g., MDA) .

Q. What molecular techniques clarify this compound’s gene regulatory roles in antioxidant pathways?

  • Methodological Answer: Chromatin immunoprecipitation (ChIP) and RNA-seq identify Nrf2 binding to antioxidant response elements (ARE) in genes like glutathione peroxidase. Knockout models (e.g., Nrf2⁻/⁻ mice) are used to validate specificity .

Tables for Key Findings

Study Focus Key Parameter Result Reference
Neuroprotection (Cisplatin)Frataxin expression2.5-fold increase in Schwann cells
Hepatic Protection (Methotrexate)MDA reduction40% decrease vs. control
Nano-encapsulationParticle size10 nm (DLS/TEM)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.